2-Bromo-4-methoxythiophene
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Overview
Description
2-Bromo-4-methoxythiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their unique electronic, optical, and redox properties, which make them valuable in various fields such as dyes, pharmaceuticals, and functional materials
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-methoxythiophene can be synthesized through several methods. One common method involves the bromination of methoxythiophene. For instance, methoxythiophene can be brominated using butyllithium to form this compound . Another method involves the use of brominated alkoxythiophene as a monomer, where hydrogen bromide gas acts as a catalyst and an acid to cleave the alkoxyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxythiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides and sulfones.
Scientific Research Applications
2-Bromo-4-methoxythiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-methoxythiophene involves its interaction with various molecular targets and pathways. The presence of the bromine and methoxy groups influences its reactivity and interaction with other molecules. For instance, in polymerization reactions, hydrogen bromide gas generated during the reaction acts as a catalyst and an acid to cleave the alkoxyl group, facilitating the formation of polymers .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxythiophene: Similar in structure but with the methoxy group at a different position.
2-Bromo-4-hexylthiophene: Contains a hexyl group instead of a methoxy group.
2,5-Dibromo-3-methylthiophene: Contains two bromine atoms and a methyl group.
Uniqueness
The methoxy group at the 4-position provides distinct electronic properties compared to other similar compounds .
Biological Activity
2-Bromo-4-methoxythiophene is an organic compound characterized by a bromine atom and a methoxy group attached to a thiophene ring. With a molecular formula of C_6H_6BrOS and a molecular weight of approximately 193.06 g/mol, this compound exhibits unique electronic properties due to its structural features, making it a subject of interest in various fields, particularly in medicinal chemistry.
The presence of the bromine atom allows for diverse chemical transformations, while the methoxy group enhances solubility in organic solvents. The compound's reactivity is significant for synthesizing more complex molecules, which can be crucial in pharmaceutical applications.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly as a potential pharmaceutical intermediate. Compounds with similar structures have shown inhibition of various biological pathways, which suggests that this compound may possess therapeutic potential. However, the exact mechanisms of action remain to be fully elucidated.
Interaction Studies
Interaction studies reveal how this compound binds with biological targets, influencing cellular processes. Understanding these interactions is vital for assessing its potential as a drug candidate. Preliminary studies indicate that it may affect enzyme activity or receptor binding in various biological systems.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Bromo-4-methylthiophene | Contains a methyl group instead of a methoxy group | Different reactivity profile due to methyl substitution |
2-Bromo-3-methoxythiophene | Methoxy group at position three on the thiophene ring | Altered electronic properties affecting reactivity |
2-Bromo-4-thiomethylphenol | Contains a phenolic structure with a thiomethyl group | Potentially different biological activities |
The distinct substitution pattern of this compound imparts specific chemical reactivity and properties compared to other brominated thiophenes, enhancing its utility in synthetic applications and biological studies.
Case Studies and Research Findings
Several studies have explored the biological activity of thiophene derivatives, including this compound. For instance:
- Inhibition Studies : A study demonstrated that thiophene derivatives could inhibit certain kinases involved in cancer pathways. The structural modifications in compounds like this compound were analyzed for their effects on potency and selectivity against these targets .
- Antimicrobial Activity : Research has shown that thiophene derivatives exhibit antimicrobial properties. The presence of the methoxy group is believed to enhance these effects, making compounds like this compound candidates for further exploration in antimicrobial drug development .
- Polymerization Potential : Another study focused on the autopolymerization reactions involving brominated thiophenes, highlighting how compounds like this compound can serve as monomers for synthesizing polythiophenes with potential applications in organic electronics .
Properties
Molecular Formula |
C5H5BrOS |
---|---|
Molecular Weight |
193.06 g/mol |
IUPAC Name |
2-bromo-4-methoxythiophene |
InChI |
InChI=1S/C5H5BrOS/c1-7-4-2-5(6)8-3-4/h2-3H,1H3 |
InChI Key |
CNBCXSDWQUOGFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC(=C1)Br |
Origin of Product |
United States |
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